molecular formula C8H10O4 B065817 (2-oxooxolan-3-yl) 2-methylprop-2-enoate CAS No. 195000-66-9

(2-oxooxolan-3-yl) 2-methylprop-2-enoate

Cat. No.: B065817
CAS No.: 195000-66-9
M. Wt: 170.16 g/mol
InChI Key: QSUJHKWXLIQKEY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylacrylic acid 2-oxo-tetrahydrofuran-3-yl ester typically involves the esterification of 2-oxotetrahydrofuran-3-yl methacrylate with methacrylic acid . The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction mixture is then purified to obtain the desired product with high purity.

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes, where the reaction conditions are optimized for maximum yield and efficiency. The use of advanced purification techniques ensures that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Methylacrylic acid 2-oxo-tetrahydrofuran-3-yl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2-Methylacrylic acid 2-oxo-tetrahydrofuran-3-yl ester .

Scientific Research Applications

2-Methylacrylic acid 2-oxo-tetrahydrofuran-3-yl ester has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Methylacrylic acid 2-oxo-tetrahydrofuran-3-yl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active intermediates. These intermediates can then participate in different biochemical pathways, exerting their effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenoic acid, 2-Methyl-, tetrahydro-2-oxo-3-furanyl ester
  • alpha-Methacryloxy-gama-butyrolactone
  • 2-oxotetrahydrofuran-3-yl 2-oxopropanoate

Uniqueness

Compared to similar compounds, 2-Methylacrylic acid 2-oxo-tetrahydrofuran-3-yl ester is unique due to its specific ester group and the presence of the 2-oxotetrahydrofuran moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry .

Properties

IUPAC Name

(2-oxooxolan-3-yl) 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c1-5(2)7(9)12-6-3-4-11-8(6)10/h6H,1,3-4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUJHKWXLIQKEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90458652
Record name alpha-methacryloyloxy-gamma-butyrolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90458652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195000-66-9
Record name γ-Butyrolactone methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=195000-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-methacryloyloxy-gamma-butyrolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90458652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 2-methyl-, tetrahydro-2-oxo-3-furanyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

After charging 100 parts of α-bromo-γ-butyrolactone and 104.4 parts of methacrylic acid (2.0 times in mole based on α-bromo-γ-butyrolactone), a three times amount of methyl isobutyl ketone based on α-bromo-γ-butyrolactone was added thereto to form a solution. To this solution was added dropwise 183.6 parts of triethylamine (3.0 times in mole based on α-bromo-γ-butyrolactone) Then, the solution was stirred at room temperature for about 10 hours. After filtration, the organic layer was washed with 5% aqueous sodium hydrogen carbonate solution and then washed twice with water. The organic layer was concentrated to give α-methacryloyloxy-γ-butyrolactone represented by the following formula in 85% yield:
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Synthesis routes and methods II

Procedure details

A vessel was charged with 100 g of α-bromo-γ-butyrolactone and 104.4 g of methacrylic acid(2.0 times the molar amount of α-bromo-γ-butyrolactone). Then, methyl isobutyl ketone in a weight three times the weight of α-bromo-γ-butyrolactone was added thereto to form a solution. To the solution was added dropwise 183.6 g of triethylamine(3.0 times the molar amount of α-bromo-γ-butyrolactone), followed by stirring for about 10 hours at room temperature. After filtration, the resulting organic layer was washed with an aqueous solution of 5 wt % sodium bicarbonate and then washed with water twice. The organic layer was concentrated to obtain α-methacryloyloxy-γ-butyrolactone represented by the following formula.
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100 g
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104.4 g
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Synthesis routes and methods III

Procedure details

100 g of α-bromo-γ-butyrolactone and 104.4 g of methacrylic acid (2.0 mole times with respect to α-bromo-γ-butyrolactone) were charged, and methyl isobutyl ketone was added thereto in an amount of 3 weight times that of α-bromo-γ-butyrolactone to prepare a solution. Then, 183.6 g of triethylamine (3.0 mole times with respect to α-bromo-γ-butyrolactone) was added dropwise thereto, followed by stirring at room temperature for about 10 hours. After filtration, an organic layer was washed with 5% by weight aqueous solution of sodium bicarbonate, followed by washing with water for 2 times. The organic layer was concentrated to obtain α-methacryloyloxy-γ-butyrolactone represented by the following formula in a 85% yield.
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100 g
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104.4 g
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183.6 g
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